REACTION_CXSMILES
|
N[C:2]12[CH2:8][C:5]([C:9]([OH:11])=[O:10])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.C(O)(=[O:14])C.N([O-])=O.[Na+].[OH-].[K+]>O.CO.CO.C(OCC)(=O)C>[OH:14][C:2]12[CH2:8][C:5]([C:9]([OH:11])=[O:10])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2 |f:2.3,4.5,8.9|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56.3 g
|
Type
|
reactant
|
Smiles
|
NC12CCC(CC1)(C2)C(=O)O
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 65° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
EXTRACTION
|
Details
|
the remaining aqueous mixture was extracted with ethyl acetate (2×400 mL)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice/water bath
|
Type
|
FILTRATION
|
Details
|
The resulting solids (impurities) were filtered
|
Type
|
WASH
|
Details
|
washed with water (2×30 mL)
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (10×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CCC(CC1)(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |